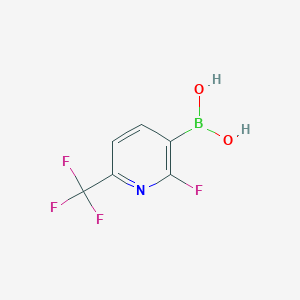

(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid

Vue d'ensemble

Description

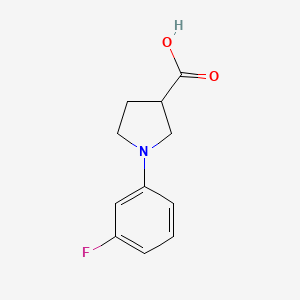

“(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 2096339-79-4 . It has a molecular weight of 208.91 . It is usually stored at a temperature of -10°C . The compound is in the form of a powder .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H4BF4NO2/c8-4-2-1-3 (7 (13)14)5 (12-4)6 (9,10)11/h1-2,13-14H . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis

Boronic acids, including pyridinylboronic acids, are highly valuable building blocks in organic synthesis . They are used in various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . They are also used in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis

“(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid” is a powder . It is slightly soluble in water .Applications De Recherche Scientifique

Synthesis of Halogenated Pyridine Derivatives : This compound is used in the synthesis of various halogenated pyridine derivatives, which have potential applications in medicinal chemistry and materials science. For instance, a study demonstrated the preparation of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, highlighting the potential of such compounds in organic synthesis and pharmaceutical applications Liu Guoqua (2014), Journal of Hebei University of Science and Technology.

Development of Anion Sensors : The compound has been used in the development of anion sensors. For example, a study involving pyridinium boranes showed the potential for colorimetric turn-on sensing of fluoride ions, demonstrating the compound's utility in analytical chemistry C. Wade, F. Gabbaï (2009), Dalton transactions.

Radiochemical Applications : The compound is utilized in the production of radiotracers for positron emission tomography (PET), highlighting its relevance in nuclear medicine and imaging. A study detailed the copper-mediated nucleophilic 18F fluorination of arenes, which is essential in creating effective radiotracers M. Tredwell et al. (2014), Angewandte Chemie.

Electrolyte Additives in Batteries : This compound has been investigated as an electrolyte additive for fluoride shuttle batteries, demonstrating its potential application in energy storage technologies A. C. Kucuk, T. Abe (2020), Journal of Fluorine Chemistry.

Catalysis in Organic Synthesis : It serves as a catalyst in organic synthesis, specifically in the formation of direct amides between carboxylic acids and amines. This is critical in the development of pharmaceuticals and other organic compounds K. Arnold et al. (2008), Green Chemistry.

Structural and Interaction Studies in Pharmaceutical Compounds : The compound is used in studying the molecular structure, covalent, and non-covalent interactions of boron-containing pharmaceutical compounds, contributing to the development of new drugs O. Hernández-Negrete et al. (2021), Journal of Molecular Structure.

Suzuki-Miyaura Coupling Reactions : It is utilized in Suzuki-Miyaura coupling reactions, a pivotal process in organic chemistry for creating carbon-carbon bonds, which are fundamental in the synthesis of various organic compounds T. Kinzel, Yong Zhang, S. Buchwald (2010), Journal of the American Chemical Society.

Safety And Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Propriétés

IUPAC Name |

[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF4NO2/c8-5-3(7(13)14)1-2-4(12-5)6(9,10)11/h1-2,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKCXRRPVZUFJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)C(F)(F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675078 | |

| Record name | [2-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluoro-6-(trifluoromethyl)pyridin-3-yl)boronic acid | |

CAS RN |

1150114-63-8 | |

| Record name | [2-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

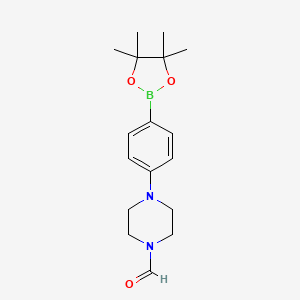

![Tert-butyl 4-{2-[3-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-YL)phenoxy]ethyl}piperazine-1-carboxylate](/img/structure/B1393497.png)

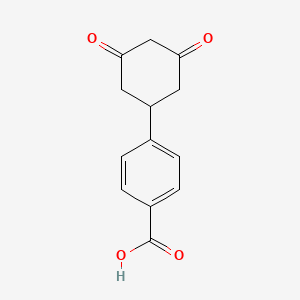

![4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid](/img/structure/B1393499.png)

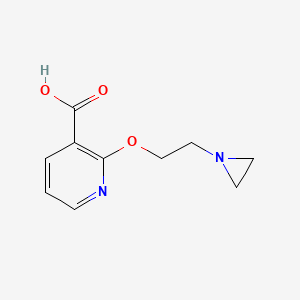

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid](/img/structure/B1393501.png)

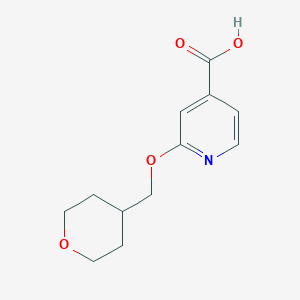

![6-[(Cyclohexylmethyl)amino]pyridine-2carboxylic acid](/img/structure/B1393506.png)